molecular formula C14H20BrFeN B564395 (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE CAS No. 106157-30-6

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE

Cat. No.: B564395
CAS No.: 106157-30-6
M. Wt: 338.06 g/mol
InChI Key: QNUPENXMUJPLDQ-UHFFFAOYSA-M
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Safety and Hazards

(Ferrocenylmethyl)trimethylammonium Bromide is considered hazardous. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off with plenty of water .

Future Directions

One of the future directions for the use of (Ferrocenylmethyl)trimethylammonium Bromide could be in the design and synthesis of molecular ferroelectrics .

Biochemical Analysis

Biochemical Properties

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor in certain biochemical assays, affecting the activity of specific enzymes . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses and metabolic activities . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific context of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA molecules, thereby influencing the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is known for its stability under specific storage conditions, but it can degrade over time if not stored properly . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is essential for determining the safe and effective use of this compound in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways . These interactions are critical for understanding the metabolic impact of this compound in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The transport and distribution of this compound are essential for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity and function, as it determines the specific sites of interaction with biomolecules . Understanding the subcellular localization of this compound is vital for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE can be synthesized through the reaction of ferrocene with trimethylamine and methyl bromide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • (FERROCENYLMETHYL)TRIMETHYLAMMONIUM CHLORIDE
  • (FERROCENYLMETHYL)TRIMETHYLAMMONIUM IODIDE
  • (FERROCENYLMETHYL)TRIMETHYLAMMONIUM FLUORIDE

Uniqueness

(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE is unique due to its strong base properties and its ability to act as an efficient phase transfer catalyst. Compared to its chloride, iodide, and fluoride counterparts, the bromide ion provides optimal balance between reactivity and stability, making it a preferred choice in many synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE involves the reaction of ferrocenylmethyl chloride with trimethylamine in the presence of a base followed by quaternization with hydrobromic acid.", "Starting Materials": [ "Ferrocene", "Methyl chloride", "Trimethylamine", "Sodium hydroxide", "Hydrobromic acid" ], "Reaction": [ "1. Ferrocene is reacted with methyl chloride to form ferrocenylmethyl chloride.", "2. Trimethylamine is added to the reaction mixture along with sodium hydroxide as a base.", "3. The reaction mixture is stirred at room temperature for several hours.", "4. Hydrobromic acid is added dropwise to the reaction mixture to quaternize the ammonium salt.", "5. The resulting precipitate is filtered and washed with water to yield (FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE." ] }

CAS No.

106157-30-6

Molecular Formula

C14H20BrFeN

Molecular Weight

338.06 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl(trimethyl)azanium;iron(2+);bromide

InChI

InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1

InChI Key

QNUPENXMUJPLDQ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Br-]

Canonical SMILES

C[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-]

Origin of Product

United States
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Q & A

Q1: How does FcTAB help in understanding the behavior of fluorocarbon surfactants?

A1: FcTAB acts as an electrochemical probe in studying fluorocarbon surfactant solutions []. Due to its positive charge, FcTAB interacts with negatively charged micelles formed by these surfactants. By measuring the diffusion coefficient of FcTAB using cyclic voltammetry, researchers can infer information about the micelle size and shape. For example, a decrease in FcTAB diffusion coefficient indicates the formation of larger aggregates [].

Q2: Can you elaborate on the use of FcTAB in studying ion pair extraction kinetics?

A2: FcTAB, paired with sodium hexafluorophosphate (NaPF6), forms an extractable ion pair that partitions between water and an oil phase (tributyl phosphate) [, ]. By injecting a microdroplet of the oil phase into a solution containing FcTAB and monitoring its electrochemical behavior, researchers can investigate the kinetics of this extraction process. The initial extraction rate, determined electrochemically, provides insights into the rate-limiting step of ion transfer across the oil/water interface [].

Q3: Beyond fluorocarbon surfactants, are there other applications of FcTAB in material science?

A3: Yes, FcTAB has been explored in the development of glucose sensors []. It can be co-immobilized with glucose oxidase within a polypyrrole/poly(styrenesulfonate) film electropolymerized on an electrode surface. The FcTAB acts as a mediator, facilitating electron transfer between the enzyme's active site and the electrode, enabling glucose detection without the need for a soluble mediator [].

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